- Process for the preparation of substituted pyrazole derivatives, World Intellectual Property Organization, , ,

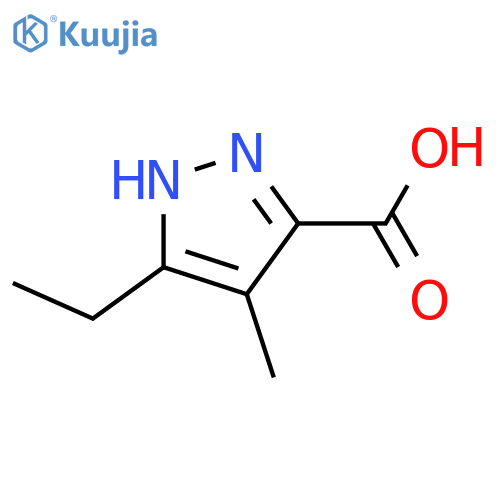

Cas no 957129-38-3 (5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid)

957129-38-3 structure

상품 이름:5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid

CAS 번호:957129-38-3

MF:C7H10N2O2

메가와트:154.166501522064

MDL:MFCD06735403

CID:1001637

PubChem ID:3159638

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid 화학적 및 물리적 성질

이름 및 식별자

-

- 1H-Pyrazole-3-carboxylic acid, 5-ethyl-4-methyl-

- 5-ethyl-4-methyl-1H-Pyrazole-3-carboxylic acid

- 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid (ACI)

- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid

- 5-Ethyl-4-methyl-2H-pyrazole-3-carboxylic acid

- CS-0146432

- CHEMBL415261

- 957129-38-3

- HY-W095200

- DTXSID901245494

- DA-18434

- SCHEMBL2589542

- GPR109 receptor agonist-2

- 1094347-64-4

- AKOS000303204

- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid, AldrichCPR

- 1H-Pyrazole-3-carboxylic acid, 5-ethyl-4-methyl-

- DA-37382

- HMS1699B09

- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylicacid

- EN300-1251057

- MFCD06735403

- BDBM50220852

- FS-2498

- MFNJGDMJKJLUGC-UHFFFAOYSA-N

- AKOS013152076

- E81879

- 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid(SALTDATA: FREE)

- 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid

-

- MDL: MFCD06735403

- 인치: 1S/C7H10N2O2/c1-3-5-4(2)6(7(10)11)9-8-5/h3H2,1-2H3,(H,8,9)(H,10,11)

- InChIKey: MFNJGDMJKJLUGC-UHFFFAOYSA-N

- 미소: O=C(C1C(C)=C(CC)NN=1)O

계산된 속성

- 정밀분자량: 154.074227566g/mol

- 동위원소 질량: 154.074227566g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 4

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 2

- 복잡도: 161

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 1.3

- 토폴로지 분자 극성 표면적: 66Ų

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid 보안 정보

- 신호어:warning

- 피해 선언: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음

- 경고성 성명: P264+P280+P305+P351+P338+P337+P313

- 보안 지침: H303+H313+H333

- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 059012-10g |

3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 95% | 10g |

£1225.00 | 2022-03-01 | |

| ChemScence | CS-0146432-5g |

5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid |

957129-38-3 | 99.08% | 5g |

$775.0 | 2022-04-26 | |

| eNovation Chemicals LLC | Y1236285-1g |

3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 98% | 1g |

$280 | 2024-06-06 | |

| abcr | AB216557-5 g |

3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95% |

957129-38-3 | 5g |

€1,001.00 | 2022-06-11 | ||

| TRC | B440175-500mg |

3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 500mg |

$ 275.00 | 2022-06-07 | ||

| abcr | AB216557-1 g |

3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95% |

957129-38-3 | 1g |

€345.00 | 2022-06-11 | ||

| TRC | B440175-100mg |

3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 100mg |

$ 70.00 | 2022-06-07 | ||

| abcr | AB216557-250 mg |

3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95% |

957129-38-3 | 250MG |

€207.40 | 2022-06-11 | ||

| Fluorochem | 059012-5g |

3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 95% | 5g |

£744.00 | 2022-03-01 | |

| 1PlusChem | 1P00J1OF-1g |

3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 97% | 1g |

$127.00 | 2025-03-01 |

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 2 h, -5 - 0 °C; 0 °C → -15 °C

1.2 Reagents: Acetic acid , Hydrazine Solvents: Water ; 2 h, < 0 °C; 1 h, 0 - 15 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 20 °C; 16 h, 40 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 45 °C

1.5 Solvents: Water ; 1 h, 45 °C

1.6 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7.5 - 8, rt

1.7 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 2 - 2.5, 40 - 45 °C

1.2 Reagents: Acetic acid , Hydrazine Solvents: Water ; 2 h, < 0 °C; 1 h, 0 - 15 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 20 °C; 16 h, 40 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 45 °C

1.5 Solvents: Water ; 1 h, 45 °C

1.6 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7.5 - 8, rt

1.7 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 2 - 2.5, 40 - 45 °C

참조

합성 방법 2

반응 조건

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran ; 80 °C

참조

- Method for synthesizing 3,4,5-trisubstituted pyrazole-like compound, China, , ,

합성 방법 3

반응 조건

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 16 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

참조

- Preparation of N-aryl-1H-pyrazole-3-carboxamide derivatives as TAAR1 receptor agonist and its applications, China, , ,

합성 방법 4

반응 조건

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran

참조

- Highly Regioselective Organocatalyzed Synthesis of Pyrazoles from Diazoacetates and Carbonyl Compounds, Chemistry - A European Journal, 2013, 19(23), 7555-7560

합성 방법 5

반응 조건

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt → 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

참조

- Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5620-5623

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Raw materials

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Preparation Products

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid 관련 문헌

-

1. Back matter

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

957129-38-3 (5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid) 관련 제품

- 650603-96-6(1H,4H,5H,6H,7H,8H,9H-cyclooctacpyrazole-3-carboxylic acid)

- 1094347-64-4(3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid)

- 1805954-29-3(Ethyl 2-bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxylate)

- 2137875-72-8(methyl 5-methyl-4-oxo-2-propanoylheptanoate)

- 1610450-04-8([(3-aminophenyl)imino]dimethyl-λ?-sulfanone)

- 1903780-74-4(5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole)

- 1805576-37-7(2-Bromo-3-bromomethyl-6-cyanophenylacetic acid)

- 1806009-42-6(6-Cyano-4-(difluoromethyl)-2-methyl-3-(trifluoromethyl)pyridine)

- 108587-40-2(Carbamic acid,N-(2,3-dihydroxypropyl)-, phenylmethyl ester)

- 2171854-73-0(benzyl N-(2-{1-(chlorosulfonyl)methylcyclobutyl}ethyl)carbamate)

추천 공급업체

Amadis Chemical Company Limited

(CAS:957129-38-3)5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid

순결:99%/99%

재다:1g/5g

가격 ($):218.0/834.0